molecular formula C11H11BrO B151632 (4-(Bromomethyl)phenyl)(cyclopropyl)methanone CAS No. 35981-66-9

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Cat. No. B151632
CAS RN: 35981-66-9
M. Wt: 239.11 g/mol
InChI Key: RWDFDRURELYOOX-UHFFFAOYSA-N
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Patent
US06566526B2

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2′-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5° C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g) and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH:13](C)C)=[CH:9][CH:8]=1)=[O:6].[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[Br:16][CH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:5]([CH:4]2[CH2:3][CH2:2]2)=[O:6])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C)C
Name
2,2′-Azolons
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
continue stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
CUSTOM
Type
CUSTOM
Details
irradiate with light (150 Watt lamp)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 5° C
WASH
Type
WASH
Details
wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallize (hexane)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: CALCULATEDPERCENTYIELD 165.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.